molecular formula H4N2NiO6S2 B1173345 C.I. Reactive blue 38 CAS No. 12236-90-7

C.I. Reactive blue 38

Cat. No.: B1173345
CAS No.: 12236-90-7
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Description

C.I. Reactive Blue 38 (CAS 12236-90-7) is a chlorotriazine-based reactive dye widely used in textile industries for coloring cellulose fibers. As a member of the anthraquinone-reactive dye class, it forms covalent bonds with hydroxyl groups in cellulose, ensuring high wash-fastness. Its molecular structure includes a chromophoric anthraquinone core and reactive chlorotriazine groups, which facilitate fixation under alkaline conditions .

Properties

CAS No.

12236-90-7

Molecular Formula

H4N2NiO6S2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Properties

Reactive blue dyes vary in chromophores, reactive groups, and substituents, influencing their stability, solubility, and application efficiency. Below is a comparative analysis:

Dye CAS No. Reactive Group Chromophore Key Applications Solubility
C.I. Reactive Blue 38 12236-90-7 Chlorotriazine Anthraquinone Cellulose fibers (cotton, viscose) Moderate in water
C.I. Reactive Blue 19 12236-84-5 Vinyl sulfone Anthraquinone Textiles, paper High in water
C.I. Reactive Blue 198 12225-84-4 Dichlorotriazine Azo-anthraquinone hybrid High-exhaustion dyeing Low in water
C.I. Reactive Blue 217 N/A Monochlorotriazine Anthraquinone Cellulose fibers with surfactants Enhanced by surfactants
C.I. Reactive Blue 39 12225-53-5 Trichloropyrimidine Anthracene amine Specialty textiles Low in water

Key Observations :

  • Reactive Groups : Chlorotriazine (Blue 38) offers slower hydrolysis than vinyl sulfone (Blue 19), improving fixation efficiency under mild conditions. Dichlorotriazine (Blue 198) provides higher reactivity but lower stability .
  • Chromophores: Anthraquinone-based dyes (Blue 38, 19, 217) exhibit superior light-fastness compared to azo-anthraquinone hybrids (Blue 198) .
  • Solubility : Blue 19’s high solubility aids uniform dyeing, while Blue 38 and 39 require surfactants or dispersing agents for optimal application .

Degradation and Environmental Impact

Degradation efficiency varies significantly based on treatment methods and dye structure:

Dye Degradation Method Color Removal (%) COD Removal (%) Key Intermediates
This compound Limited data
C.I. Reactive Blue 19 Ozone-enhanced electrocoagulation 95–99 65–70 Sulfonated aromatic compounds
C.I. Reactive Blue 198 Electro-oxidation (pH 11) 98.9 65.5 Carboxylic acids, CO₂
C.I. Reactive Blue 39 Not reported

Insights :

  • Electro-oxidation : Blue 198 shows 98.9% decolorization under optimized pH and NaCl conditions, but only 65.5% COD removal, indicating partial mineralization .
  • Mechanistic Differences: Anthraquinone dyes (Blue 19, 38) undergo chromophore cleavage via hydroxyl radicals, while azo-based dyes (Blue 198) require reductive breakdown of -N=N- bonds .

Surfactant Interactions

Nonionic surfactants alter dye aggregation and adsorption kinetics:

  • C.I. Reactive Blue 217 : Surfactants like Triton X-100 reduce dye aggregation, forming surfactant-dye complexes that slow adsorption but improve uniformity .
  • This compound: Likely exhibits similar behavior due to shared anthraquinone structure, though specific studies are lacking. Surfactants may mitigate salt-induced aggregation during dyeing .

Industrial and Regulatory Considerations

  • Toxicity: Reactive Blue 19 and 198 are associated with higher eco-toxicity due to persistent sulfonated intermediates . No direct data exists for Blue 38, but chlorotriazine groups may pose hydrolysis-related risks.
  • Regulatory Status : Blue 39 is listed in multiple chemical inventories (e.g., EU REACH), while Blue 38’s regulatory status is unspecified .

Q & A

Q. What criteria distinguish high-quality primary literature for meta-analyses on reactive dye mechanisms?

  • Methodological Answer: Prioritize studies with full experimental details (e.g., reagent sources, instrument settings) and statistical rigor (e.g., error bars, p-values). Exclude studies lacking controls or using unvalidated methods. Use tools like Web of Science to trace citation networks and assess impact .

Q. How can researchers ethically address discrepancies between their findings and published data on this compound?

  • Methodological Answer: Re-examine experimental conditions (e.g., purity of reagents, calibration curves). Engage in peer discussions via conferences or preprint platforms. Publish negative results with transparent methodology. Cite conflicting studies objectively and propose hypotheses for follow-up work .

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